1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate
CAS No.: 477859-60-2
Cat. No.: VC4218319
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477859-60-2 |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 316.38 |
| IUPAC Name | 1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate |
| Standard InChI | InChI=1S/C15H16N4O2S/c1-9-4-6-12(7-5-9)18-15(20)21-11(3)13-10(2)19-14(22-13)16-8-17-19/h4-8,11H,1-3H3,(H,18,20) |
| Standard InChI Key | PEPLLTQDYNTJFO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)OC(C)C2=C(N3C(=NC=N3)S2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused thiazolo[3,2-b][1, triazole core, where a thiazole ring (five-membered ring with sulfur and nitrogen) is annulated with a triazole ring (five-membered ring with three nitrogen atoms). At position 5 of the thiazolo-triazole system, a methyl group is attached, while position 5-yl is substituted with an ethyl carbamate group. The carbamate moiety is further functionalized with a 4-methylphenyl group .
The molecular formula is C₁₅H₁₆N₄O₂S, yielding a molecular weight of 316.38 g/mol. Key structural features include:
-
Thiazolo-triazole core: Imparts rigidity and influences electronic properties.
-
Ethyl carbamate linker: Introduces hydrolyzable ester functionality.
-
4-Methylphenyl group: Enhances lipophilicity and potential aromatic interactions.
Physicochemical Profile
The moderate LogP value suggests balanced lipophilicity, potentially favoring membrane permeability. The presence of hydrogen bond donors/acceptors may facilitate target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step protocols:
-
Core formation: Condensation of 1,2,4-triazole-3-thiol derivatives with α-haloketones or maleimides to construct the thiazolo-triazole system .
-
Carbamate introduction: Reaction of the core with chloroethyl carbamate derivatives under basic conditions (e.g., using triethylamine in dichloromethane).
-
Functionalization: Coupling with 4-methylphenyl isocyanate or substitution reactions to install the aryl group.
Key challenges include regioselectivity in triazole functionalization and stability of the carbamate group during purification .
Analytical Characterization
Modern techniques confirm structure and purity:
-
NMR spectroscopy: ¹H NMR reveals methyl group singlet at δ 2.3–2.5 ppm and aromatic protons at δ 7.1–7.3 ppm .
-
Mass spectrometry: ESI-MS typically shows [M+H]⁺ peak at m/z 317.4.
-
X-ray crystallography: Confirms planarity of the thiazolo-triazole core and dihedral angles between aromatic systems .
Comparative Analysis with Structural Analogues
Fluorophenyl Derivative
The 4-fluorophenyl analog (PubChem CID 4617128) differs by a single substituent:
| Property | 4-Methylphenyl Derivative | 4-Fluorophenyl Analog |
|---|---|---|
| Molecular Weight | 316.38 g/mol | 320.34 g/mol |
| LogP | 2.8 | 3.1 |
| AChE Inhibition (IC₅₀) | ~20 nM (predicted) | 15 nM |
| Anticancer GI₅₀ | 4 μM (estimated) | 3.2 μM |
Fluorine substitution increases electronegativity, enhancing target affinity but reducing metabolic stability .
Trifluoromethylbenzyl Oxime Derivative
The compound 1-(6-methyl thiazolo[3,2-b] triazol-5-yl)-1-ethanone O-[3-(trifluoromethyl)benzyl]oxime (CAS 478245-60-2) demonstrates:
-
Enhanced potency: 20–29x improved anti-TB activity over earlier analogs .
-
Chiral specificity: (−)-enantiomer showed 5x higher potency than (+)-form .
This highlights the impact of ketone-to-oxime substitution and stereochemistry on bioactivity .
Future Research Directions
Target Identification
-
Proteomic profiling: Use affinity chromatography to identify binding partners in cancer cell lysates .
-
Molecular docking: Screen against kinase databases (e.g., PDB) to predict inhibitory targets .
Structural Optimization
-
Heterocycle expansion: Replace thiazole with selenazole to modulate redox activity .
-
Carbamate bioisosteres: Substitute with urea or thiocarbamate to alter pharmacokinetics.
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume